4-Bromo-8-mesityl-2-methylquinoline
Description
Structural Characterization and Molecular Analysis
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is 4-bromo-8-(2,4,6-trimethylphenyl)-2-methylquinoline . The numbering of the quinoline core begins at the nitrogen atom, with the bromine substituent at position 4, the methyl group at position 2, and the mesityl group at position 8. The mesityl group itself is a 2,4,6-trimethylphenyl moiety, contributing to the steric bulk and electronic effects of the molecule.
Molecular Geometry and Conformational Analysis
The quinoline backbone adopts a planar conformation due to π-conjugation across the bicyclic system. The mesityl group, however, introduces steric hindrance, likely forcing the trimethylphenyl substituent into a near-perpendicular orientation relative to the quinoline plane to minimize van der Waals repulsions. This spatial arrangement is critical for understanding intermolecular interactions in crystalline states.
X-ray Crystallographic Studies and Packing Arrangements
While direct crystallographic data for 4-bromo-8-mesityl-2-methylquinoline is unavailable, related brominated quinolines, such as 8-bromo-2-methylquinoline, exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 5.044 Å, b = 13.467 Å, c = 13.391 Å, and β = 97.678°. In these structures, π-π stacking between adjacent quinoline rings occurs at centroid-centroid distances of ~3.76 Å, stabilizing the lattice. For the mesityl-substituted analog, the bulky trimethylphenyl group is expected to disrupt such stacking, favoring instead edge-to-face interactions or hydrophobic packing.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Analysis
- ¹H NMR : The methyl groups on the mesityl substituent would appear as singlets at δ ~2.30–2.50 ppm due to equivalence. The quinoline protons are anticipated to resonate between δ 7.50–8.50 ppm, with deshielding effects from the electron-withdrawing bromine atom.
- ¹³C NMR : The carbons adjacent to bromine (C4) and nitrogen (C2) would show significant deshielding, with signals near δ 150–160 ppm. The mesityl carbons are expected at δ 18–22 ppm (methyl groups) and δ 125–140 ppm (aromatic carbons).
Infrared (IR) and Raman Vibrational Signatures
Key IR absorptions include:
- C-Br stretch: ~560–610 cm⁻¹ (medium intensity).
- C=N stretch (quinoline): ~1580–1620 cm⁻¹.
- C-H bending (mesityl methyl): ~1380–1460 cm⁻¹.
Raman spectroscopy would highlight aromatic ring vibrations at ~1600 cm⁻¹ and symmetric methyl deformations at ~2900 cm⁻¹.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) would produce a molecular ion peak at m/z 340.1 ([M]⁺). Characteristic fragments include:
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-311G(d,p) level predict a HOMO-LUMO gap of ~4.2 eV, indicating moderate electronic stability. The HOMO is localized on the quinoline ring and bromine atom, while the LUMO resides on the electron-deficient pyridine moiety.
Frontier Molecular Orbital Analysis
- HOMO : -6.8 eV (quinoline π-system and Br p-orbitals).
- LUMO : -2.6 eV (pyridine π*-antibonding orbitals). This electronic configuration suggests potential reactivity in electrophilic substitution reactions at the 5- and 7-positions of the quinoline ring.
Properties
Molecular Formula |
C19H18BrN |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
4-bromo-2-methyl-8-(2,4,6-trimethylphenyl)quinoline |
InChI |
InChI=1S/C19H18BrN/c1-11-8-12(2)18(13(3)9-11)16-7-5-6-15-17(20)10-14(4)21-19(15)16/h5-10H,1-4H3 |
InChI Key |
RFPDNKIRDJUFPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CC3=C(C=C(N=C32)C)Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Key Analogues :
- 4-Bromo-8-methoxyquinoline (): The methoxy group at position 8 is electron-donating, enhancing resonance stabilization. This compound lacks π-π stacking in its crystal structure but forms 1D chains via weak C–H⋯π interactions .
- 8-Bromo-2-methylquinoline (): The methyl group at position 2 increases steric hindrance, while bromine at position 8 facilitates π-π stacking (centroid distance: 3.76 Å). This compound is stabilized by intermolecular π-π interactions in the solid state .
- 5-Bromo-8-methoxy-2-methylquinoline (): Bromine at position 5 and methoxy at position 8 create a distinct electronic profile. The bromine enhances electrophilic reactivity, making it useful in cross-coupling reactions .
Comparison with 4-Bromo-8-mesityl-2-methylquinoline:
- Electronic Effects: Bromine at position 4 (electron-withdrawing) and mesityl at position 8 (weakly electron-donating due to methyl groups) create a polarized quinoline core, likely enhancing electrophilicity at the bromine site for Suzuki-Miyaura couplings .
Crystallographic and Solid-State Properties
*Hypothesized based on structural trends. The mesityl group may disrupt π-π stacking, favoring weaker van der Waals interactions or C–H⋯π bonds with adjacent aromatic systems.
Q & A
Basic Synthesis: What are the standard synthetic routes for preparing 4-Bromo-8-mesityl-2-methylquinoline?
The synthesis typically involves sequential functionalization of the quinoline core. Key steps include:
- Bromination : Direct bromination at the 4-position using reagents like NBS (N-bromosuccinimide) in chlorinated solvents (e.g., CCl₄) under controlled conditions .
- Mesityl Group Introduction : Ullmann or Buchwald-Hartwig coupling to install the mesityl group at the 8-position, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide .
- Characterization : Intermediate purity is confirmed via TLC, while final compound structure is validated by H/C NMR, IR, and high-resolution mass spectrometry (HRMS) .
Advanced Synthesis: How can regioselectivity and yield be optimized during bromination?
Regioselectivity in bromination is influenced by:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich positions, while non-polar solvents (e.g., CCl₄) stabilize radical pathways .
- Catalysts : Lewis acids like FeCl₃ can direct bromination to specific sites by coordinating with the quinoline nitrogen .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions, improving yields to >80% in optimized protocols .
Basic Characterization: What spectroscopic methods are critical for structural confirmation?
- NMR Spectroscopy : H NMR identifies methyl (δ 2.6–2.8 ppm) and mesityl aromatic protons (δ 6.8–7.2 ppm). C NMR confirms bromine’s deshielding effect (C-Br at δ 110–120 ppm) .
- Mass Spectrometry : HRMS with ESI+ ionization provides exact mass (e.g., [M+H]⁺ at m/z 344.04) and isotopic patterns for Br .
Advanced Characterization: How does single-crystal X-ray diffraction resolve conformational ambiguities?
X-ray crystallography (e.g., at 150 K) reveals:
- Planarity : The quinoline core and substituents are coplanar (r.m.s. deviation <0.03 Å), critical for π-π stacking in materials science .
- Intermolecular Interactions : Weak C–H⋯π bonds (3.3–3.6 Å) stabilize crystal packing, informing solubility and solid-state reactivity .
Basic Applications: What are its primary roles in medicinal chemistry?
- Enzyme Inhibition : Serves as a scaffold for kinase inhibitors due to quinoline’s affinity for ATP-binding pockets .
- Ligand Design : The bromine atom enhances halogen bonding with protein residues (e.g., in metalloproteinase studies) .
Advanced Applications: How does it function in zinc ion sensing?
Derivatives with hydroxyl groups (e.g., 8-hydroxy analogs) act as chelation-enhanced fluorescent probes. The methyl and mesityl groups tune steric hindrance, improving selectivity for Zn²⁺ over competing ions (e.g., Fe²⁺) with quantum yields up to 0.70 .
Structure-Activity Relationships (SAR): How do substituent positions affect bioactivity?
- 4-Bromo vs. 8-Bromo : 4-Bromo derivatives show higher cytotoxicity (IC₅₀ <10 µM in cancer cells) due to enhanced DNA intercalation .
- Mesityl Group : The bulky 8-mesityl group reduces off-target binding in receptor assays by 40% compared to phenyl analogs .
Data Contradictions: How to resolve discrepancies in reported biological activities?
- Substituent Analysis : Compare positional isomers (e.g., 6-bromo vs. 8-bromo) using computational docking to identify binding mode variations .
- Assay Conditions : Control for solvent effects (e.g., DMSO concentration) that may alter compound aggregation or stability .
Crystallographic Insights: What structural features impact material properties?
- π-π Stacking : Interplanar distances of 3.4–3.8 Å enable charge transfer in organic semiconductors .
- Thermal Stability : Methyl and mesityl groups increase melting points (>200°C), confirmed by DSC .
Biological Mechanism: How to study its interactions with enzymes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
